1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride
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Overview
Description
1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound features a bromopyridine moiety and a bicyclo[3.1.0]hexane scaffold, which contribute to its distinct chemical behavior.
Mechanism of Action
Target of Action
The primary target of 1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride is the H3 receptor subtype . The H3 receptor is a presynaptic autoreceptor in the central nervous system (CNS), which regulates the synthesis and release of various neurotransmitters .
Mode of Action
This compound interacts with its target, the H3 receptor, by binding selectively to it . This interaction results in changes in the regulation of neurotransmitters, affecting various physiological processes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regulation of neurotransmitters such as noradrenaline, acetylcholine, dopamine, and serotonin . The downstream effects of this regulation include impacts on memory function, cognition, anxiety, pain, food intake, and body temperature regulation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the H3 receptor. By binding to this receptor, the compound can influence the regulation of various neurotransmitters, potentially leading to changes in numerous physiological processes .
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-3-azabicyclo[31One common synthetic route involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the bicyclic core, which can then be further functionalized to introduce the bromopyridine group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in changes to its chemical structure and properties.
Cycloaddition Reactions: The bicyclic core can participate in cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It can be used in the study of biological systems, including the investigation of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high stability and specific reactivity.
Comparison with Similar Compounds
Similar compounds to 1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride include other bicyclic structures, such as:
Bicyclo[2.1.1]hexanes: These compounds have a similar bicyclic core but different substituents, leading to variations in chemical properties and applications.
Bicyclo[1.1.1]pentanes: These structures are also used as bioisosteres in medicinal chemistry and have distinct reactivity profiles.
The uniqueness of 1-(5-Bromopyridin-2-yl)-3-azabicyclo[31
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.2ClH/c11-8-1-2-9(13-5-8)10-3-7(10)4-12-6-10;;/h1-2,5,7,12H,3-4,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJTSVFRVGVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=NC=C(C=C3)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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